Flurbiprofen-2-Glyceryl Ester
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Overview
Description
Flurbiprofen-2-Glyceryl Ester is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). . It is used in various analytical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
The synthesis of Flurbiprofen-2-Glyceryl Ester involves esterification of flurbiprofen with glycerol. Two primary methods are used for this esterification:
Chemical Reactions Analysis
Flurbiprofen-2-Glyceryl Ester undergoes several types of chemical reactions:
Oxidation and Reduction:
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Scientific Research Applications
Flurbiprofen-2-Glyceryl Ester has several scientific research applications:
Analytical Chemistry: It is used in method development and validation for the analysis of flurbiprofen and its impurities.
Pharmaceutical Research: The compound is used in the development of new drug formulations and in studying the pharmacokinetics of flurbiprofen.
Biological Studies: It is used in studies related to inflammation and pain management due to its relationship with flurbiprofen.
Mechanism of Action
Flurbiprofen-2-Glyceryl Ester exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, similar to flurbiprofen. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The ester form may have different pharmacokinetic properties, potentially affecting its absorption and distribution in the body.
Comparison with Similar Compounds
Flurbiprofen-2-Glyceryl Ester is structurally and pharmacologically related to other NSAIDs, such as:
Flurbiprofen: The parent compound, used for its anti-inflammatory and analgesic properties.
Ibuprofen: Another propionic acid derivative with similar uses.
Ketoprofen: Known for its anti-inflammatory and analgesic effects.
This compound is unique due to its ester linkage, which may alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar NSAIDs.
Biological Activity
Flurbiprofen-2-glyceryl ester, a derivative of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews its biological activity, synthesizing findings from various studies and highlighting key research outcomes.
Flurbiprofen functions primarily as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the conversion of arachidonic acid to prostaglandins, compounds involved in inflammation and pain response. By inhibiting these enzymes, flurbiprofen reduces the synthesis of prostaglandins, leading to decreased inflammation, pain, and fever .
Pharmacokinetics
Flurbiprofen is rapidly absorbed following oral administration, with peak plasma concentrations reached within 0.5 to 4 hours. It exhibits a high protein binding rate (over 99%), primarily to albumin. The volume of distribution varies among different populations, such as healthy adults and patients with conditions like end-stage renal disease .
Synthesis and Derivatives
Recent studies have focused on synthesizing various flurbiprofen derivatives to enhance its therapeutic profile while minimizing side effects. For instance, flurbiprofen–antioxidant mutual prodrugs have been developed to reduce gastrointestinal (GI) irritation associated with traditional flurbiprofen use. These prodrugs are designed to release free flurbiprofen upon hydrolysis in the body while remaining stable in the acidic environment of the stomach .
In Vitro Assessments
Research has demonstrated that newly synthesized flurbiprofen derivatives exhibit significant antioxidant and anti-inflammatory activities. For example, a study reported IC50 values for these derivatives ranging from 143.54 µmol/L to 223.44 µmol/L when compared to standard antioxidants like ascorbic acid .
Table 1: Antioxidant Activity of Flurbiprofen Derivatives
Compound | IC50 (µmol/L) |
---|---|
Ascorbic Acid | 141.04 |
Quercetin | 229.12 |
Flurbiprofen Derivative 4a | 143.54 |
Flurbiprofen Derivative 4b | 223.44 |
Case Studies
A clinical study evaluated the efficacy of this compound in reducing adverse reactions during infertility evaluations compared to atropine alone. The results indicated that the combination of atropine and flurbiprofen ester significantly reduced the incidence of nausea and other adverse effects .
Table 2: Adverse Reaction Incidence Comparison
Group | Adverse Reaction Rate (%) |
---|---|
Atropine | 48.71 |
Atropine + Flurbiprofen Ester | 3.9 |
Properties
Molecular Formula |
C18H19FO4 |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C18H19FO4/c1-12(18(22)23-15(10-20)11-21)14-7-8-16(17(19)9-14)13-5-3-2-4-6-13/h2-9,12,15,20-21H,10-11H2,1H3 |
InChI Key |
RKTXBSXBWXRBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(CO)CO |
Origin of Product |
United States |
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